Home > Products > Screening Compounds P75030 > 4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline
4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline - 267416-79-5

4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline

Catalog Number: EVT-3257155
CAS Number: 267416-79-5
Molecular Formula: C14H12F3NO
Molecular Weight: 267.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C14H12F3NO. It belongs to the class of aniline derivatives, characterized by the presence of an amino group (-NH2) attached to a benzene ring. The structure also features a trifluoromethyl group (-CF3) and a 4-methylphenoxy group (-OC6H4CH3) attached to the benzene ring. This compound is primarily investigated for its potential use as a building block in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals. [, , ]

Synthesis Analysis

Route 1: []

Route 2: []

Applications

The primary application of 4-(4-methylphenoxy)-3-(trifluoromethyl)aniline is as a precursor or building block in synthesizing other compounds. [, , ] Its structure, with the trifluoromethyl and 4-methylphenoxy substituents, can influence the properties of the final molecules, potentially enhancing their biological activity or modifying their physical characteristics.

  • Synthesis of Cannabinoid Receptor Ligands: Researchers have incorporated the core structure of 4-(4-methylphenoxy)-3-(trifluoromethyl)aniline into the design of novel cannabinoid receptor ligands. [] This highlights the potential of this compound as a starting point for developing new therapeutic agents.
  • Synthesis of HIV-1 Fusion Inhibitors: The compound has been used as a building block for synthesizing HIV-1 entry inhibitors that target gp41. [] This demonstrates its potential in developing antiviral agents.
  • Synthesis of BCR-ABL Kinase Inhibitors: It has been employed in the development of potent and selective BCR-ABL kinase inhibitors for treating chronic myeloid leukemia. [, ] This application underscores its potential in anticancer drug discovery.

4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline

  • Compound Description: This compound is a para-brominated derivative of N,N-dimethyl-3-(trifluoromethyl)aniline. It serves as an intermediate in the synthesis of various organic compounds. []
  • Relevance: This compound shares a similar structure with 4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline, with the key difference being the substitution at the para position. While 4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline possesses a 4-methylphenoxy substituent, this compound has a bromine atom instead. Both compounds contain the same 3-(trifluoromethyl)aniline core structure. []

4-Chlorine-3-trifluoromethyl Aniline Hydrochloride

  • Compound Description: This compound is the hydrochloride salt of 4-chloro-3-trifluoromethyl aniline. It is prepared from 1-chloro-2-trifluoromethylbenzene through a three-step reaction involving nitration, hydrogenation reduction, and salification. It is a valuable intermediate in organic synthesis due to its stable nature. []
  • Relevance: This compound is structurally similar to 4-(4-methylphenoxy)-3-(trifluoromethyl)aniline, differing in the substituent at the para position. While 4-(4-methylphenoxy)-3-(trifluoromethyl)aniline has a 4-methylphenoxy group, this compound has a chlorine atom. The presence of the same 3-(trifluoromethyl)aniline core structure highlights their close relationship. []

2,4,6-Tribromophenol

  • Compound Description: This compound acts as a precursor in the synthesis of 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline. []
  • Relevance: Although not directly analogous in structure to 4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline, 2,4,6-Tribromophenol plays a crucial role in generating a related compound, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline. This connection arises from the shared presence of the 3-(trifluoromethyl)aniline core structure in both 4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline and the product derived from 2,4,6-Tribromophenol. []

Bis(3-(trifluoromethyl)phenyl)-1,3,4-oxadiazole (ETO)

  • Compound Description: This compound is an electron-transporting material used in the creation of luminescent copoly(aryl ether)s. It contains two 3-(trifluoromethyl)phenyl groups linked by a 1,3,4-oxadiazole unit, contributing to its electron affinity. []
  • Relevance: Both Bis(3-(trifluoromethyl)phenyl)-1,3,4-oxadiazole (ETO) and 4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline share the 3-(trifluoromethyl)phenyl structural motif, highlighting a connection based on this common element. []

Bis(3-(trifluoromethyl)phenyl)-4-(4-hexyloxyphenyl)-4H-1,2,4-triazole (ETT)

  • Compound Description: Similar to ETO, this compound is also an electron-transporting material incorporated into luminescent copoly(aryl ether)s. It comprises two 3-(trifluoromethyl)phenyl groups, with a 4-(4-hexyloxyphenyl)-4H-1,2,4-triazole unit linking them. Its structure contributes to its electron affinity. []
  • Relevance: The presence of the 3-(trifluoromethyl)phenyl group in both Bis(3-(trifluoromethyl)phenyl)-4-(4-hexyloxyphenyl)-4H-1,2,4-triazole (ETT) and 4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline establishes a structural link between the two compounds. []

2-[[4-Fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (JNJ-1930942)

  • Compound Description: This compound acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), making it a potential therapeutic agent for cognitive deficits. It exhibits high selectivity for the α7 nAChR and demonstrates efficacy in improving sensory gating and cognitive function. []
  • Relevance: Both JNJ-1930942 and 4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline share the 3-(trifluoromethyl)phenyl structural motif, emphasizing a common structural feature between them. []

3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (BAY 59-3074)

  • Compound Description: This compound is a selective cannabinoid CB1/CB2 receptor partial agonist. It exhibits antihyperalgesic and antiallodynic effects, making it a potential therapeutic option for treating chronic pain. It displays good oral bioavailability and a favorable safety profile. []
  • Relevance: Both BAY 59-3074 and 4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline share the 3-(trifluoromethyl)phenyl structural motif, indicating a structural connection between these two compounds. []

(+)-(2R,5S)-4-[4-cyano-3-(trifluoromethyl)phenyl]-2,5-dimethyl-N-[6-(trifluoromethyl)pyridin-3- yl]piperazine-1-carboxamide (YM580)

  • Compound Description: This compound is a potent and peripherally selective nonsteroidal androgen receptor antagonist, showing promise as a potential treatment for prostate cancer. It demonstrates significant antiandrogenic activity in vivo, reducing prostate weight without affecting serum testosterone levels. []
  • Relevance: Both YM580 and 4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline share the 3-(trifluoromethyl)phenyl structural motif, highlighting a common structural feature between these two compounds. []

1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin1)

  • Compound Description: This compound is a highly potent and selective mammalian target of rapamycin (mTOR) inhibitor with potential applications in cancer treatment. It effectively inhibits mTORC1 and mTORC2 signaling pathways and exhibits promising efficacy in a U87MG xenograft model. []
  • Relevance: Both Torin1 and 4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline share the 3-(trifluoromethyl)phenyl structural motif, indicating a structural connection between these two compounds. []

3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

  • Compound Description: This compound is a potent, orally active pan-inhibitor of breakpoint cluster region-Abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant. It demonstrates promising activity against CML, including drug-resistant forms, and exhibits a favorable ADME profile. []
  • Relevance: Both AP24534 and 4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline share the 3-(trifluoromethyl)phenyl structural motif, highlighting a common structural feature between these two compounds. []

9,10-bis[3'-trifluoromethyl-4'(4''-aminobenzoxy)benzyl]anthracene (TFAA)

  • Compound Description: This compound serves as a diamine monomer used in the synthesis of novel fluorinated polyimides. These polyimides, synthesized through thermal imidization with various commercially available dianhydrides, exhibit high thermal stability, good solubility, and desirable mechanical properties. []
  • Relevance: Both TFAA and 4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline belong to a similar chemical class – aromatic amines containing the 3-(trifluoromethyl)phenyl structural motif. They both serve as building blocks for more complex structures, highlighting their similar roles in chemical synthesis. []

2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine

  • Compound Description: This compound is the final product of a multi-step synthesis and its specific biological activity is not mentioned in the paper. []
  • Relevance: Both this compound and 4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline share the 3-(trifluoromethyl)phenyl structural motif. []

3-(Trifluoromethyl)cyclobutane-1-carboxylic acid

  • Compound Description: This compound can be efficiently synthesized from readily available 4-oxocyclobutane precursors. []
  • Relevance: This compound falls under the same category as 4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline – both containing the trifluoromethyl group. []

[11C]3-trifluoromethyl-4AP

  • Compound Description: This compound is a radiolabeled 4-aminopyridine (4AP) derivative proposed as a potential PET radioligand for imaging demyelinating diseases. []
  • Relevance: This compound shares the trifluoromethyl group with 4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline. []

N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632)

  • Compound Description: This compound is a potent inhibitor of necroptosis, a form of programmed cell death. It targets both receptor-interacting protein kinase 1 (RIPK1) and 3 (RIPK3) kinases. []
  • Relevance: Both TAK-632 and 4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline share the 3-(trifluoromethyl)phenyl structural motif. []

5-Alkyl(aryl)-3-[(3-trifluoromethyl)anilino]-4,5-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4-imines

  • Compound Description: This group of compounds exhibits moderate herbicidal activity against dicotyledonous weed Brassica campestris L. []
  • Relevance: This compound class shares the 3-(trifluoromethyl)anilino substructure with 4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline. []

N,N-bis(4-carboxyphenyl)-3-trifluoromethylaniline

  • Compound Description: This compound is a new 3-trifluoromethyl-substituted triphenylamine-containing aromatic diacid monomer used to prepare novel aromatic polyamides. []
  • Relevance: This compound and 4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline share the 3-trifluoromethyl aniline substructure. []

1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (ANF-2)

  • Compound Description: This compound is a potential analgesic drug candidate. It forms a stable complex with prostaglandin E synthase. []
  • Relevance: Both ANF-2 and 4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline share the 3-(trifluoromethyl)phenyl structural motif. []

5-Chloro-2-(cyclobut-1-en-1-yl)-3-(trifluoromethyl)-1H-indole (1)

  • Compound Description: This compound is a key impurity of reverse transcriptase inhibitor efavirenz, an anti-HIV/AIDS drug. []
  • Relevance: Both compound 1 and 4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline belong to the same category – compounds containing a trifluoromethyl group. []

3-((trifluoromethyl)thio)-4H-chromen-4-one

  • Compound Description: This compound is prepared using AgSCF3 and trichloroisocyanuric acid to generate electrophilic trifluoromethylthio species. []
  • Relevance: This compound falls under the same category as 4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline – both containing the trifluoromethyl group. []

1-Phenyl-3-trifluoromethyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl

  • Compound Description: This compound is the first hydrazyl radical that shows a reversible sharp spin transition. []
  • Relevance: This compound falls under the same category as 4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline – both containing the trifluoromethyl group. []

4-(Trialkylmethyl)anilines

  • Compound Description: This group of compounds can be synthesized by reacting 4-(trifluoromethyl)aniline with primary Grignard reagents. []
  • Relevance: 4-(Trifluoromethyl)aniline, used in the synthesis of 4-(Trialkylmethyl)anilines, is structurally similar to 4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline, with the only difference being the substituent at the para position of the benzene ring. []

4-Chloro-2-trifluoromethyl aniline

  • Compound Description: This compound can be synthesized from 2-trifluoromethyl aniline using hydrochloric acid-hydrogen peroxide as the chlorination agent and cupric chloride as the catalyst. []
  • Relevance: This compound is structurally similar to 4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline, with the only differences being the substituents at the para and ortho positions of the benzene ring. []

2-Fluoro-N-(3-nitrobenzylidene)-5-(trifluoromethyl)aniline

  • Compound Description: This Schiff base compound is stabilized via π–π stacking interactions between adjacent benzene rings. []
  • Relevance: This compound is structurally similar to 4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline, sharing the common substructure of a benzene ring with both a fluorine atom and a trifluoromethyl group attached. []

3-Trifluoromethyl-2-isoxazolines and 3-trifluoromethylisoxazoles

  • Compound Description: This class of compounds can be synthesized from trifluoromethyl aldoxime using DIB as an oxidant. []
  • Relevance: These compounds share the trifluoromethyl group with 4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline. []

3-(Trifluoromethyl)-4-(arylimino)-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles

  • Compound Description: This class of compounds was designed as potential bleaching herbicide lead compounds. []
  • Relevance: This compound class shares the 3-(trifluoromethyl)phenyl substructure with 4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline. []

1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives

  • Compound Description: This class of compounds exhibit moderate antifungal activities. []
  • Relevance: These compounds share the trifluoromethyl group with 4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline. []

4-arylamino-3-(trifluoromethyl)pyridazines and pyridazino[3,4-b]quinoxalines

  • Compound Description: These compounds are synthesized through the reaction of 3-aroylmethyl-2-(trifluoromethyl)quinoxalines with hydrazine hydrate. []
  • Relevance: These compounds share the trifluoromethyl group with 4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline. []

1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives

  • Compound Description: This group of compounds shows potential antidepressant and anxiolytic effects. []
  • Relevance: Some compounds in this group contain the trifluoromethyl group, which is also present in 4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline. []

2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053)

  • Compound Description: This compound is a potent, selective, and orally available BCR-ABL/SRC/p38 kinase inhibitor for chronic myeloid leukemia. []
  • Relevance: Both CHMFL-ABL-053 and 4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline share the 3-(trifluoromethyl)phenyl structural motif. []

7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414)

  • Compound Description: This compound is a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). []
  • Relevance: Both GSK2606414 and 4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline share the 3-(trifluoromethyl)phenyl structural motif. []

4-Carbazolyl-3-(trifluoromethyl)benzoic acid

  • Compound Description: This compound exhibits photoinduced persistent intramolecular charge-transfer and acts as an efficient photocatalyst for reducing alkyl halides. []
  • Relevance: Both this photocatalyst and 4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline share the 3-(trifluoromethyl)phenyl structural motif. []

3-(Trifluoromethyl)pyrazoles

  • Compound Description: This class of compounds can be efficiently synthesized through a tBuOK-mediated intramolecular cyclization of N-propargylhydrazones. []
  • Relevance: This compound class and 4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline both contain the trifluoromethyl group. []

4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)

  • Compound Description: This compound is a selective cyclooxygenase-2 (COX-2) inhibitor currently in phase III clinical trials for treating rheumatoid arthritis and osteoarthritis. []
  • Relevance: This compound and 4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline both contain the trifluoromethyl group. []

Properties

CAS Number

267416-79-5

Product Name

4-(4-Methylphenoxy)-3-(trifluoromethyl)aniline

IUPAC Name

4-(4-methylphenoxy)-3-(trifluoromethyl)aniline

Molecular Formula

C14H12F3NO

Molecular Weight

267.25 g/mol

InChI

InChI=1S/C14H12F3NO/c1-9-2-5-11(6-3-9)19-13-7-4-10(18)8-12(13)14(15,16)17/h2-8H,18H2,1H3

InChI Key

ANYBUOLYJOWQOP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.